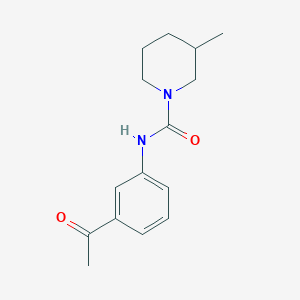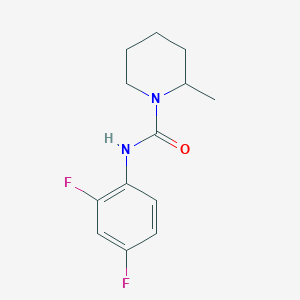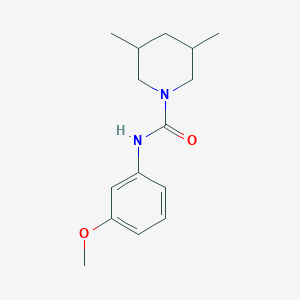
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PAC belongs to the class of piperidine derivatives and has a molecular formula of C16H20N2O2. In
科学的研究の応用
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been explored as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been shown to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function.
実験室実験の利点と制限
One advantage of using N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its high potency and selectivity. It has been found to be effective at low doses, which reduces the risk of toxicity. However, one limitation is that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is not readily soluble in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide may have neuroprotective effects and could potentially slow down the progression of these diseases. Another area of interest is the development of new synthesis methods for N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide that are more efficient and cost-effective. Finally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide is a promising compound that has shown potential therapeutic applications in various fields of research. Its anticonvulsant, analgesic, and anti-inflammatory effects make it a valuable compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide and its potential applications in treating neurodegenerative diseases.
合成法
The synthesis of N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-acetylphenylhydrazine with 3-methylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide as a white crystalline solid with a melting point of 173-175°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-4-8-17(10-11)15(19)16-14-7-3-6-13(9-14)12(2)18/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRISDTHBSNUHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














